Bde 47

Environmental Toxicology Xenobiotic Metabolism Marine Biology

Source the dominant global PBDE congener for regulatory biomonitoring and risk assessment. BDE-47 exhibits a 5.8-fold greater aquatic toxicity than BDE-99 and distinct CYP2A2-mediated metabolism, making it an irreplaceable, congener-specific reference standard for accurate GC-MS quantification of PentaBDE mixtures in environmental and biological matrices.

Molecular Formula C12H6Br4O
Molecular Weight 485.79 g/mol
CAS No. 5436-43-1
Cat. No. B047555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBde 47
CAS5436-43-1
Synonyms2,2',4,4'-brominated diphenyl ether
2,2',4,4'-tetrabromobiphenyl ether
2,2',4,4'-tetrabromodiphenyl ether
2,2,4,4-tetrabromodiphenyl ether
BDE-47
PBDE-47
TBDP-ether
tetrabrominated diphenyl ether 47
Molecular FormulaC12H6Br4O
Molecular Weight485.79 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
InChIInChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
InChIKeyXYBSIYMGXVUVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDE-47 (CAS 5436-43-1): Technical Specifications and Analytical Reference for the Dominant Tetra-Brominated PBDE Congener


BDE-47 (2,2′,4,4′-Tetrabromodiphenyl ether) is a tetra-brominated diphenyl ether and a primary congener in commercial PentaBDE flame retardant mixtures [1]. With a molecular weight of 485.79 g/mol and a log Kow of approximately 6.8, BDE-47 exhibits high lipophilicity and environmental persistence [2]. It is the most abundant PBDE congener detected globally in human tissues, wildlife, and environmental matrices, accounting for a substantial fraction of total PBDE body burden in biomonitoring studies [3]. Commercially, it is available as an analytical reference standard, typically at 50 μg/mL in isooctane or nonane, for use in GC-MS or GC-ECD quantification of PBDEs in environmental and biological samples .

Why BDE-47 Cannot Be Substituted by Other PBDE Congeners in Research and Analytical Applications


Despite belonging to the same polybrominated diphenyl ether class, PBDE congeners exhibit profound quantitative differences in toxicokinetics, metabolic pathways, receptor interactions, and environmental fate that preclude generic substitution [1]. The number and position of bromine atoms directly govern hepatic clearance rates, with BDE-47 demonstrating up to 5.8-fold faster elimination than higher-brominated analogs [2]. Distinct cytochrome P450 isoform specificities between BDE-47 and BDE-99 result in divergent hydroxylated metabolite profiles, which carry distinct toxicological implications [3]. Furthermore, congener-specific differences in aryl hydrocarbon receptor antagonism and aquatic toxicity span orders of magnitude, rendering congener-specific analytical standards and reference materials essential for accurate quantification and risk assessment [4].

Quantitative Differentiation of BDE-47 from PBDE Analogs: A Comparative Evidence Guide for Scientific Selection


BDE-47 Exhibits Significantly Lower Metabolic Depletion in Marine Mammal Hepatic Microsomes Compared to Ortho-Meta Unsubstituted PBDE Congeners

In vitro hepatic microsomal assays using beluga whale (Delphinapterus leucas) tissue demonstrate that BDE-47 is metabolized to a substantially lesser extent than ortho-meta bromine-unsubstituted PBDE congeners, indicating greater metabolic persistence [1]. BDE-47 exhibited only 5% depletion after 90 minutes, compared to 100% depletion for BDE-15 and 11% for BDE-28 under identical assay conditions. This differential metabolic stability directly impacts environmental persistence and bioaccumulation potential in marine food webs.

Environmental Toxicology Xenobiotic Metabolism Marine Biology

BDE-47 Demonstrates 2.6-Fold Faster Whole-Body Elimination Half-Life than BDE-153 in Wild Amphibians

In a depuration study of wild frogs (Rana limnocharis) collected from an e-waste recycling site, BDE-47 exhibited a significantly shorter elimination half-life compared to higher-brominated PBDE congeners [1]. The half-life of BDE-47 was determined to be 14 days, whereas BDE-99 and BDE-153 showed half-lives of 36 days and 81 days, respectively. This represents a 2.6-fold and 5.8-fold faster elimination rate for BDE-47 relative to BDE-99 and BDE-153.

Bioaccumulation Depuration Kinetics Wildlife Toxicology

BDE-47 is 5.8-Fold More Acutely Toxic to Daphnia magna than BDE-99 and 6.2-Fold More Toxic than BDE-153

Acute toxicity testing on the aquatic invertebrate Daphnia magna revealed that BDE-47 is substantially more toxic than higher-brominated PBDE congeners [1]. The 96-hour LC50 for BDE-47 was 0.24 μg/L, compared to 1.42 μg/L for BDE-99, 1.49 μg/L for BDE-153, and 63.93 μg/L for BDE-209. The safe concentration for BDE-47 (0.03 μg/L) is 27-fold lower than that for BDE-99 (0.82 μg/L) and 31-fold lower than that for BDE-153 (0.94 μg/L).

Aquatic Toxicology Ecological Risk Assessment Invertebrate Bioassays

BDE-47 Displays Distinct Cytochrome P450-Mediated Hydroxylation Patterns Compared to BDE-99 in Mammalian Hepatic Microsomes

Comparative oxidative metabolism studies in rat hepatic microsomes demonstrate that BDE-47 and BDE-99 are processed by distinct but overlapping CYP enzyme sets, resulting in different hydroxylated metabolite profiles [1]. BDE-47 incubation generated five hydroxylated metabolites, with 4′-OH-BDE-49 and 3-OH-BDE-47 as major products. BDE-99 produced seven hydroxylated metabolites, with 4-OH-BDE-90 and 6′-OH-BDE-99 predominating. Notably, CYP2A2 was most active for BDE-47 metabolism, whereas CYP3A1 was most active for BDE-99. The overall rate of oxidative metabolism of BDE-99 was greater than that of BDE-47.

Drug Metabolism CYP Enzymology Xenobiotic Biotransformation

BDE-47 Exhibits Potent Antagonism of TCDD-Induced AhR Activation, Differentiating It from Higher-Brominated Congeners

In stably transfected rodent hepatoma cell lines expressing an AhR-responsive EGFP reporter, BDE-47 demonstrated strong antagonism of TCDD-induced AhR activation, a property that distinguishes it from higher-brominated PBDEs [1]. While BDE-47 did not act as an AhR agonist, it inhibited TCDD-induced AhR-EGFP expression. The lower brominated PBDEs (BDE-47, BDE-99, BDE-100) showed the strongest inhibitory effect on TCDD-induced activities, whereas the highest brominated congener tested, BDE-183, inhibited EROD activity but did not affect AhR-EGFP induction. This indicates congener-specific AhR interaction profiles.

Nuclear Receptor Toxicology Endocrine Disruption Mechanistic Toxicology

BDE-47 is Metabolized at a Faster Rate than BDE-99 by Cat Liver Microsomes, with 5-OH-BDE-47 as the Predominant Metabolite

In vitro metabolism studies using cat liver microsomes (CLMs) revealed that BDE-47 is metabolized at a higher rate than BDE-99, yielding a distinct metabolite profile [1]. BDE-47 produced six hydroxylated metabolites, with 5-OH-BDE-47 identified as the major metabolite. BDE-99 generated five hydroxylated metabolites, and concentrations of BDE-99 metabolites were lower than those of BDE-47. This species-specific metabolic pattern in felines differs from that observed in human liver microsomes, where BDE-99 is metabolized more readily.

Veterinary Toxicology Sentinel Species Biomonitoring Comparative Metabolism

Optimal Research and Industrial Applications for BDE-47 (CAS 5436-43-1) Based on Quantified Differential Properties


Environmental Fate and Bioaccumulation Modeling Requiring a Persistent Tetra-Brominated Benchmark

BDE-47 serves as the reference congener of choice for environmental fate modeling and bioaccumulation studies due to its 20-fold lower metabolic depletion in marine mammals compared to ortho-meta unsubstituted congeners like BDE-15 and its 5.8-fold slower elimination half-life relative to BDE-153 in amphibians . Its intermediate persistence (14-day half-life in frogs) positions it as a representative tetra-brominated PBDE for calibrating multimedia fate models and assessing trophic transfer in aquatic and terrestrial food webs.

Aquatic Toxicology Bioassays Using the Most Potent Tetra-Brominated PBDE Congener

For acute aquatic toxicity testing, BDE-47 is the optimal congener for establishing conservative effect thresholds. With a 96-hour LC50 of 0.24 μg/L in Daphnia magna, BDE-47 is 5.8-fold more toxic than BDE-99 and 6.2-fold more toxic than BDE-153 . Researchers conducting ecological risk assessments or developing water quality criteria for PBDEs should prioritize BDE-47 as the high-toxicity benchmark, as substitution with BDE-99 or BDE-153 would underestimate acute invertebrate toxicity by nearly an order of magnitude.

In Vitro CYP-Mediated Metabolism Studies for Mammalian Xenobiotic Biotransformation

BDE-47 is an essential reference substrate for studies investigating CYP2A2-mediated oxidative metabolism and the formation of 4′-OH-BDE-49 and 3-OH-BDE-47 . Its distinct CYP enzyme specificity (CYP2A2 primary) and metabolite profile differentiate it from BDE-99 (CYP3A1 primary). Researchers developing in vitro biotransformation assays, conducting species-comparative metabolism studies, or investigating the toxicological relevance of hydroxylated PBDE metabolites require BDE-47 as a congener-specific reference standard.

GC-MS and GC-ECD Analytical Quantification of PBDEs in Environmental and Biological Matrices

BDE-47 analytical reference standards (50 μg/mL in isooctane or nonane) are indispensable for the identification and quantification of BDE-47 in technical flame-retardant mixtures such as Bromkal 70-5DE, as well as in environmental samples (sediment, soil, water) and biological tissues (human serum, wildlife) . Given that BDE-47 is the dominant congener in most PBDE-contaminated matrices globally, accurate calibration using certified BDE-47 standards is essential for regulatory compliance monitoring, human biomonitoring studies, and environmental surveillance programs.

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